N-Bidesethylchloroquine
CAS No.: 137433-27-3
Cat. No.: VC18000134
Molecular Formula: C14H18ClN3
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137433-27-3 |
|---|---|
| Molecular Formula | C14H18ClN3 |
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | (4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |
| Standard InChI | InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1 |
| Standard InChI Key | GYEDIFVVTRKXHP-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
| Canonical SMILES | CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
N-Bidesethylchloroquine (C₁₄H₁₈ClN₃) has a molecular weight of 263.76 g/mol . The IUPAC name is 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine, reflecting its quinoline core and alkylamine side chain . Key structural features include:
-
A 7-chloroquinoline moiety
-
A pentane-1,4-diamine substituent
The SMILES notation for this compound is CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl, while its InChIKey (GYEDIFVVTRKXHP-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃ |
| CAS Number | 4298-14-0 |
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |
| Storage Conditions | -20°C (as hydrochloride salt) |
Metabolic Pathways and Pharmacokinetics
Biotransformation of Chloroquine
Chloroquine undergoes hepatic metabolism primarily via cytochrome P450 enzymes:
-
First Pass: CYP2C8 and CYP3A4 mediate N-desethylation to form desethylchloroquine (40% yield) .
-
Second Pass: Further N-desethylation by CYP3A4/5 and CYP2D6 produces N-bidesethylchloroquine (10% yield) .
The metabolism is stereoselective, with the (S)-enantiomer of desethylchloroquine showing higher plasma concentrations than the (R)-form . This enantiomeric preference influences the metabolite's pharmacological activity.
Pharmacokinetic Profile
| Parameter | Value (Chloroquine) | Impact on Metabolite |
|---|---|---|
| Half-life | 20–60 days | Prolonged metabolite exposure |
| Clearance | 0.16 L/kg/day | Slow elimination |
| Volume of Distribution | 115 L/kg | Extensive tissue distribution |
N-Bidesethylchloroquine accumulates in tissues due to chloroquine's large volume of distribution, potentially contributing to long-term ocular and cardiac toxicity .
Pharmacological Activity and Drug Interactions
Enzyme Inhibition Properties
N-Bidesethylchloroquine competitively inhibits:
-
CYP2D6: Affects metabolism of β-blockers and antidepressants
-
CYP2C8: Alters pioglitazone and repaglinide pharmacokinetics
This inhibition profile explains documented drug interactions:
Stereochemical Considerations
The (S)-enantiomer demonstrates:
Analytical Detection Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) methods for metabolite quantification:
-
Column: C18 reverse-phase (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/phosphate buffer (pH 3.0) gradient
Mass spectrometry (LC-MS/MS) achieves lower detection limits (0.2 ng/mL vs. 5 ng/mL for HPLC) .
Clinical Implications and Toxicity
Ocular Toxicity Mechanisms
Accumulation in retinal pigment epithelium:
Cardiotoxicity Risk Factors
Regulatory Status and Research Directions
Future Research Priorities
-
Develop enantiomer-specific assays for toxicity prediction
-
Investigate direct antiviral effects against SARS-CoV-2 variants
-
Explore therapeutic potential in autoimmune disorders
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume